2,4-Dichloro-benzenebutanol
Description
Historical Context and Evolution of Dichlorinated Aromatic Compound Research
Research into chlorinated aromatic hydrocarbons has a long history, initially driven by their widespread use in industrial applications, such as pesticides and insulating fluids. taylorandfrancis.comepa.gov Early research focused on their synthesis and bulk properties. However, the discovery of their persistence in the environment and potential toxicity led to a new wave of research focused on their environmental fate, metabolism, and remediation. epa.gov In modern synthetic chemistry, the focus has shifted towards harnessing the unique reactivity conferred by chlorine substituents to create complex molecules and fine-tune the properties of functional materials and pharmaceuticals. taylorandfrancis.comacs.org The development of advanced analytical techniques has enabled a deeper understanding of the structure-activity relationships of these compounds. wikipedia.org
Conceptual Significance of Benzenebutanol Architectures in Organic Chemistry
The benzenebutanol scaffold, consisting of a phenyl ring attached to a butanol chain, is a valuable building block in organic synthesis. libretexts.org This structural motif is found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals and other functional materials. The butanol chain offers multiple points for functionalization, allowing for the creation of diverse molecular libraries. The phenyl ring can be substituted to modulate properties such as lipophilicity, electronic character, and metabolic stability. libretexts.org The flexibility of the butanol chain and the tunability of the aromatic ring make benzenebutanol derivatives versatile tools for medicinal chemists and material scientists.
Research Rationale for Investigating 2,4-Dichloro-benzenebutanol
The specific substitution pattern of this compound provides a compelling rationale for its investigation across several domains of organic chemistry. The presence and positioning of the two chlorine atoms on the benzene (B151609) ring are expected to significantly influence its reactivity and potential applications.
The 2,4-dichloro substitution pattern on the benzene ring makes this compound an interesting substrate for a variety of organic transformations. The chlorine atoms act as directing groups in electrophilic aromatic substitution reactions and can also participate in cross-coupling reactions, providing a handle for the construction of more complex molecular architectures. pressbooks.pub The hydroxyl group of the butanol chain can be used as a nucleophile or can be converted into other functional groups, further expanding its synthetic utility. smolecule.com The study of its reactions can contribute to the development of new synthetic methodologies and provide access to novel chemical entities.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H12Cl2O | PubChem |
| Molecular Weight | 219.11 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: The data in this table is computationally predicted and has not been experimentally verified.
A chemical probe is a small molecule used to study and manipulate biological systems. mskcc.org The development of effective chemical probes requires careful tuning of their properties, including target affinity, selectivity, and cell permeability. Halogen atoms, such as chlorine, are often incorporated into probe molecules to enhance these properties. mdpi.com The dichlorinated phenyl ring of this compound could potentially interact with specific binding pockets in proteins, while the butanol chain provides a linker for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. mskcc.org Investigating the interactions of this compound and its derivatives with biological targets could lead to the development of novel probes for studying cellular processes. mdpi.comnih.gov
The study of reaction mechanisms provides the fundamental understanding needed to control chemical transformations. The 2,4-dichloro substitution pattern in this compound offers a unique platform to study the electronic and steric effects of substituents on reaction pathways. For example, in electrophilic aromatic substitution, the chlorine atoms influence the regioselectivity of the reaction. acs.orgnumberanalytics.comresearchgate.netresearchgate.netrsc.org By studying the kinetics and intermediates of reactions involving this compound, researchers can gain deeper insights into fundamental principles of organic chemistry, such as the mechanisms of substitution and elimination reactions. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
InChI Key |
OELWZLXHPNUXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro Benzenebutanol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. deanfrancispress.com For 2,4-Dichloro-benzenebutanol, the primary disconnection strategy involves cleaving the bond between the benzene (B151609) ring and the butanol chain.
This disconnection suggests that the target molecule can be synthesized from a 2,4-dichlorophenyl synthon and a 4-carbon chain synthon. The nature of these synthons (whether they carry a positive or negative charge) dictates the type of forward reaction required for the synthesis.
The retrosynthetic approach logically identifies a halogenated benzene, specifically 1,3-dichlorobenzene (B1664543), as the core precursor. The two chlorine atoms on the aromatic ring are deactivating groups for electrophilic aromatic substitution but are ortho-, para-directing. This electronic influence is a critical factor in determining the regioselectivity of synthetic transformations, particularly in reactions like Friedel-Crafts acylation. Therefore, starting with the correctly substituted dichlorobenzene isomer is fundamental to achieving the desired 2,4-substitution pattern in the final product.
The construction of the butanol side chain onto the 2,4-dichlorophenyl core can be achieved through several strategies, each corresponding to a different type of bond formation. The two primary approaches derived from the retrosynthetic analysis are:
Electrophilic Acylation: This involves the 2,4-dichlorophenyl ring acting as a nucleophile and attacking a four-carbon electrophilic acylating agent. This forms a ketone intermediate which can then be reduced to the desired alcohol.
Nucleophilic Arylation: This strategy involves generating a nucleophilic 2,4-dichlorophenyl anion (an aryllithium or Grignard reagent) which then attacks a suitable four-carbon electrophile, such as an aldehyde, epoxide, or haloalkane, to introduce the butanol chain.
These two conceptual pathways lead directly to the conventional synthetic routes discussed in the following section.
Conventional Synthetic Routes to 2,4-Dichlorophenyl Alcohols
The practical synthesis of 2,4-dichlorophenyl alcohols is accomplished through well-established reactions that functionalize the dichlorobenzene ring system.
The presence of two chlorine atoms on the benzene ring dictates the reactivity and regioselectivity of subsequent functionalization steps. The following methods are commonly employed.
Friedel-Crafts acylation is a robust method for forming a carbon-carbon bond by introducing an acyl group onto an aromatic ring. doubtnut.comlibretexts.org In the synthesis of a precursor to this compound, 1,3-dichlorobenzene is treated with a four-carbon acyl chloride, such as butanoyl chloride (CH₃CH₂CH₂COCl), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org
The chlorine atoms are deactivating but direct the incoming electrophile to the ortho and para positions. In 1,3-dichlorobenzene, the position between the two chlorine atoms (C2) is sterically hindered, while the C4 and C6 positions are activated. The acylation reaction predominantly occurs at the C4 position, yielding 1-(2,4-dichlorophenyl)butan-1-one as the major product. rsc.org Although dihalogenated benzenes are deactivated, Friedel-Crafts acylation can proceed, whereas Friedel-Crafts alkylation is often unsuccessful. chemicalforums.com
The resulting ketone is then reduced to the target secondary alcohol, 1-(2,4-dichlorophenyl)butan-1-ol. A further reduction, such as a Clemmensen or Wolff-Kishner reduction, would be required to produce the primary alcohol 4-(2,4-dichlorophenyl)butan-1-ol by first reducing the ketone to an alkane and then performing a separate functionalization of the side chain, a more complex route. A common laboratory method for the ketone-to-alcohol reduction is the use of sodium borohydride (B1222165) (NaBH₄).
| Step | Reactants | Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| Acylation | 1,3-Dichlorobenzene, Butanoyl Chloride | Aluminum Chloride (AlCl₃) | Nitrobenzene or Dichloromethane | 0°C to 60°C | 1-(2,4-dichlorophenyl)butan-1-one |
| Reduction | 1-(2,4-dichlorophenyl)butan-1-one | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | 1-(2,4-dichlorophenyl)butan-1-ol |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho-proton. organic-chemistry.orgbaranlab.org
While chlorine is a weak DMG, the most acidic proton in 1,3-dichlorobenzene is at the C2 position, between the two chlorine atoms. Treatment with a strong base like lithium diisopropylamide (LDA) or an alkyllithium can generate the 2,6-dichlorophenyllithium species. However, to achieve substitution at the C4 position to form a 2,4-disubstituted product, one would need to start with a different precursor or use a more complex directing group strategy.
A more direct application of this method to create a 2,4-dichlorophenyl alcohol would involve starting with 2,4-dichlorobenzene itself. Lithiation could be directed by an appropriate DMG installed on the ring, or by halogen-metal exchange. For instance, reacting 2,4-dichloroiodobenzene with an alkyllithium reagent would selectively form 2,4-dichlorophenyllithium. This nucleophilic intermediate can then be reacted with a four-carbon electrophile. For example, reaction with butyraldehyde (B50154) would yield 1-(2,4-dichlorophenyl)butan-1-ol.
| Step | Reactants | Base/Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| Metalation | 2,4-Dichloroiodobenzene | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) or Diethyl Ether | -78°C | 2,4-Dichlorophenyllithium |
| Electrophilic Quench | 2,4-Dichlorophenyllithium, Butyraldehyde | - | Tetrahydrofuran (THF) or Diethyl Ether | -78°C to Room Temperature | 1-(2,4-dichlorophenyl)butan-1-ol |
Carbon Chain Elongation and Functional Group Interconversion
Grignard Reagent Additions to Aldehydes or Ketones
The Grignard reaction is a fundamental method for forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. masterorganicchemistry.com
To synthesize this compound, a Grignard reagent could be prepared from a 2,4-dichlorohalobenzene, such as 1-bromo-2,4-dichlorobenzene (B72097), by reacting it with magnesium metal in an anhydrous ether solvent. chemspider.com This 2,4-dichlorophenylmagnesium bromide can then be reacted with a four-carbon electrophile. The addition of this Grignard reagent to butyraldehyde would form a secondary alcohol, 4-(2,4-dichlorophenyl)butan-4-ol. To obtain the primary alcohol, the Grignard reagent could be reacted with an epoxide, such as 1,2-epoxybutane, which would yield 1-(2,4-dichlorophenyl)butan-2-ol after acidic workup. For the specific target, this compound (which implies 4-(2,4-dichlorophenyl)butan-1-ol), the Grignard reagent would need to react with an aldehyde that already contains the aromatic ring, such as 3-(2,4-dichlorophenyl)propanal. A more direct approach involves the reaction of 2,4-dichlorophenylmagnesium bromide with an appropriate epoxide like trimethylene oxide (oxetane) to introduce a three-carbon chain, followed by further elongation, or more plausibly, reacting a Grignard reagent containing the butanol precursor with a dichlorobenzene derivative.
A more straightforward Grignard approach would be the reaction of 2,4-dichlorobenzaldehyde (B42875) with a propylmagnesium bromide Grignard reagent. This would form 1-(2,4-dichlorophenyl)butan-1-ol, a secondary alcohol isomer of the target compound.
Table 2: Hypothetical Grignard Reaction Sequence
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 1-bromo-2,4-dichlorobenzene | Mg, dry ether | 2,4-dichlorophenylmagnesium bromide | Grignard Reagent Formation masterorganicchemistry.com |
| 2 | 2,4-dichlorophenylmagnesium bromide | 1. Oxetane2. H₃O⁺ (workup) | 3-(2,4-dichlorophenyl)propan-1-ol | Nucleophilic addition to epoxide |
| 3 | 3-(2,4-dichlorophenyl)propan-1-ol | 1. PBr₃2. Mg, ether3. Formaldehyde4. H₃O⁺ | This compound | Chain elongation and second Grignard reaction |
Olefin Functionalization (e.g., Hydroboration-Oxidation)
Olefin functionalization provides a route to introduce functional groups across a double bond. The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org This reaction is notable for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and for its syn-stereospecificity. masterorganicchemistry.comchemistrytalk.org
A synthetic strategy could begin with the synthesis of 4-(2,4-dichlorophenyl)but-1-ene. This precursor could potentially be synthesized via a coupling reaction, such as the Suzuki or Negishi coupling of 1-bromo-2,4-dichlorobenzene with 3-butenylboronic acid or the corresponding organozinc reagent. The subsequent hydroboration-oxidation of 4-(2,4-dichlorophenyl)but-1-ene using a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield the desired primary alcohol, this compound. youtube.comlibretexts.org
Table 3: Hypothetical Olefin Functionalization
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 4-(2,4-dichlorophenyl)but-1-ene | 1. BH₃·THF2. H₂O₂, NaOH | This compound | Hydroboration-Oxidation wikipedia.orgmasterorganicchemistry.com |
Reduction of Carboxylic Acid Derivatives or Esters
Primary alcohols can be readily synthesized by the reduction of carboxylic acids and their derivatives, such as esters or acyl chlorides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing these functional groups to alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. libretexts.org
A potential synthesis could start from 2,4-dichlorophenylacetic acid. This starting material would first require a two-carbon chain elongation. This could be achieved through various methods, such as conversion to the acid chloride, followed by a malonic ester synthesis, or an Arndt-Eistert homologation sequence repeated twice. A more direct route might involve the alkylation of a suitable enolate with a 2,4-dichlorobenzyl halide. Once the 4-(2,4-dichlorophenyl)butanoic acid or its corresponding ester is obtained, it can be reduced to this compound using LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous acidic workup. ambeed.com
Table 4: Hypothetical Reduction of a Carboxylic Acid Derivative
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | Ethyl 4-(2,4-dichlorophenyl)butanoate | 1. LiAlH₄, dry ether2. H₃O⁺ (workup) | This compound | Ester Reduction masterorganicchemistry.commasterorganicchemistry.com |
Modern and Advanced Synthetic Approaches
Catalytic C-H Functionalization Strategies on Dichlorobenzene
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. sigmaaldrich.com This approach involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often through transition-metal catalysis.
For the synthesis of this compound, a hypothetical C-H functionalization could be envisioned on 1,3-dichlorobenzene. While directing group-assisted C-H activation typically favors the ortho position, some methodologies have been developed for meta or para functionalization. nih.gov A palladium-catalyzed reaction could potentially couple 1,3-dichlorobenzene at the C4 position with a four-carbon chain containing a protected alcohol. For instance, a reaction with 4-(tert-butyldimethylsilyloxy)butyl iodide could be envisioned, although achieving the desired regioselectivity would be a significant challenge. Another approach could involve the functionalization of an alcohol itself, using the hydroxyl group as a directing group to functionalize a C-H bond at a remote position, though this is typically applied to alkyl C-H bonds rather than aryl C-H bonds. researchgate.net
Table 5: Hypothetical C-H Functionalization Reaction
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1,3-dichlorobenzene | 4-iodobutan-1-ol (or a protected version), Pd catalyst, specific ligand, oxidant | This compound | Direct C-H Alkylation sigmaaldrich.comnih.gov |
Asymmetric Synthesis for Stereochemical Control
The asymmetric synthesis of this compound, also known as 1-(2,4-dichlorophenyl)butan-1-ol, is centered on the stereoselective reduction of the corresponding prochiral ketone, 1-(2,4-dichlorophenyl)butan-1-one. This transformation is critical for establishing the chiral center at the carbinol carbon with a defined stereochemistry. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic transformations.
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis is a foundational strategy for stereochemical control. wikipedia.orgsigmaaldrich.com This method involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. wikipedia.org Although direct examples for the synthesis of this compound using this method are not prominently detailed in available literature, the general approach would involve attaching a chiral auxiliary to a precursor molecule to guide a diastereoselective bond formation, followed by the removal of the auxiliary. wiley.com
Commonly used chiral auxiliaries are derived from readily available natural products, such as amino acids, camphor, or menthol. wiley.com For instance, auxiliaries like Evans oxazolidinones or camphor-derived sultams could be employed. wiley.comharvard.edu The general process involves:
Covalently attaching the chiral auxiliary to a substrate.
Performing a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent.
Cleaving the auxiliary to release the enantiomerically enriched product, with the auxiliary often being recoverable for reuse. wikipedia.orgsigmaaldrich.com
The effectiveness of this method lies in its predictability and the high diastereoselectivities that can often be achieved. wiley.com
Asymmetric Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is the most prevalent method for synthesizing chiral alcohols like this compound from their corresponding ketones.
Organocatalysis: A prominent example of organocatalysis in this context is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgalfa-chemistry.com This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to catalyze the enantioselective reduction of prochiral ketones with a borane source (e.g., BH₃·THF or BH₃·SMe₂). alfa-chemistry.comwikipedia.org
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. nrochemistry.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the carbonyl for a face-selective hydride transfer from the borane. wikipedia.orgnrochemistry.com This process typically yields secondary alcohols with high enantiomeric excess (ee). alfa-chemistry.com The predictability of the stereochemical outcome is a key advantage of the CBS reduction; the (S)-catalyst generally yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol. youtube.com
Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for asymmetric reductions. A relevant example is the synthesis of a derivative of this compound, where the key step is the asymmetric reduction of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone. nih.gov This transformation was accomplished using a chiral lithium aluminum hydride reagent modified with (R)-(+)-1,1'-bi-2-naphthol (BINAL-H). nih.gov This type of chiral hydride reagent effectively transfers a hydride to the ketone carbonyl with high stereoselectivity, governed by the chiral environment of the binaphthyl ligand. dnrcollege.org
Palladium-catalyzed asymmetric hydrogenation is another powerful technique. While a direct application to 1-(2,4-dichlorophenyl)butan-1-one is not specified, this method is effective for related substrates. It typically involves a palladium catalyst, such as Pd(OCOCF₃)₂, combined with a chiral phosphine (B1218219) ligand like BINAP, to hydrogenate a prochiral substrate with high enantioselectivity. dicp.ac.cn
| Catalyst/Reagent Type | Precursor | Catalyst/Reagent | Reductant | Product | Enantiomeric Excess (ee) |
| Organocatalyst | 1-(2,4-dichlorophenyl)butan-1-one | (S)-Me-CBS (oxazaborolidine) | BH₃·THF | (R)-1-(2,4-dichlorophenyl)butan-1-ol | Typically >95% |
| Chiral Hydride | 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone | (R)-BINAL-H | LiAlH₄ | (R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol | High |
Chemoenzymatic Transformations
Chemoenzymatic synthesis leverages the high selectivity of enzymes for stereochemical control. beilstein-journals.org For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly effective. These enzymes catalyze the reduction of ketones to alcohols with often perfect enantioselectivity (>99% ee) under mild, environmentally benign conditions. researchgate.net
The synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a closely related analogue, has been achieved using a ketoreductase from Scheffersomyces stipitis. researchgate.net Another study reported the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol via the bioreduction of the corresponding ketone using a recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri. researchgate.net In this case, the ketone was fully converted to the chiral alcohol with an enantiomeric excess greater than 99%. researchgate.net These enzymatic processes are highly attractive for industrial applications due to their high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net
| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
| Lactobacillus kefiri KRED mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 100% | >99% |
| Scheffersomyces stipitis KRED | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | >99.9% |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages over traditional batch processing for the scalable synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). researchgate.netflinders.edu.au Key benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater reproducibility. uc.pt
While a specific flow synthesis protocol for this compound is not detailed in the reviewed literature, the principles of flow chemistry are highly applicable to its production. The synthesis of other complex molecules containing dichlorophenyl moieties has been successfully demonstrated in flow systems. For example, the synthesis of efavirenz, which also contains a dichlorophenyl group, has been achieved using multi-step flow processes that involve precise control of temperature and residence time for reactions involving reactive intermediates. thieme-connect.de
A potential continuous flow process for this compound could involve pumping a solution of the starting ketone, 1-(2,4-dichlorophenyl)butan-1-one, along with a reducing agent, through a heated or cooled reactor column packed with an immobilized catalyst. umontreal.ca This catalyst could be a heterogeneous transition metal catalyst, an immobilized organocatalyst, or a packed-bed bioreactor containing an immobilized ketoreductase. umontreal.canih.gov The product stream would continuously exit the reactor, allowing for in-line purification and isolation, leading to a highly efficient and automated manufacturing process. flinders.edu.au
Reactivity and Mechanistic Investigations of 2,4 Dichloro Benzenebutanol
Reactivity Profiles of the Dichlorobenzene Moiety
The dichlorobenzene portion of the molecule is an electron-deficient aromatic system, a consequence of the electron-withdrawing inductive effects of the two chlorine atoms. This electronic characteristic significantly influences its susceptibility to attack by various reagents.
Electrophilic Aromatic Substitution Studies on the Halogenated Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents already present on the ring. libretexts.org For 2,4-dichloro-benzenebutanol, the two chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). libretexts.org This deactivation stems from their strong inductive electron withdrawal.
However, the chlorine atoms are also ortho-, para-directors due to the ability of their lone pairs of electrons to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. youtube.comlibretexts.org In the case of this compound, the incoming electrophile will be directed to the positions ortho and para to the existing chlorine atoms. The butanol side chain is generally considered a weak activating group and also an ortho-, para-director. The ultimate position of substitution will be determined by the combined directing effects of all three substituents and steric hindrance.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., Br₂ with FeBr₃ or Cl₂ with AlCl₃). minia.edu.eg
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comminia.edu.eg
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Expected Major Products |
| Bromination | Br₂/FeBr₃ | Br⁺ | Substitution at positions ortho/para to existing Cl atoms |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Substitution at positions ortho/para to existing Cl atoms |
| Sulfonation | SO₃ (H₂SO₄) | SO₃ | Substitution at positions ortho/para to existing Cl atoms |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
While the chlorine atoms in this compound are electron-withdrawing, they are not as strongly activating towards SNAr as nitro groups. libretexts.org Consequently, forcing conditions such as high temperatures, high pressures, or the use of very strong nucleophiles may be necessary to effect substitution. The positions of the chlorine atoms (ortho and para to each other) can influence the stability of the Meisenheimer complex, potentially facilitating the reaction compared to a meta-substituted isomer. libretexts.org
The general mechanism involves two steps:
Addition: The nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a negatively charged intermediate. libretexts.org
Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com
Oxidative and Reductive Transformations of the Aryl Group
The dichlorinated benzene ring is relatively resistant to oxidation under standard conditions. However, advanced oxidative processes can lead to its degradation. For instance, anodic oxidation has been shown to degrade related compounds like 2,4-dichlorophenol, often proceeding through the formation of organic intermediates. nih.gov Such processes can enhance the biodegradability of these compounds. nih.gov
Reductive transformations can also be performed on substituted aromatic rings. While the chloro-substituents themselves are not typically reduced under standard catalytic hydrogenation conditions, other functional groups that might be introduced onto the ring, such as a nitro group, can be readily reduced. Common methods for the reduction of aromatic nitro compounds to amines include the use of metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). scispace.comglobethesis.com The reduction of dinitrophenols to diaminophenols using metallic nanoparticles as catalysts has also been demonstrated. researchgate.net
Reactivity of the Butanol Side Chain
The butanol side chain offers additional sites for chemical reactivity, primarily centered around the hydroxyl group and the benzylic position.
Alcohol Oxidation and Dehydrogenation Pathways
The primary alcohol of the butanol side chain can be oxidized to an aldehyde and further to a carboxylic acid using various oxidizing agents. The choice of reagent determines the extent of the oxidation.
Partial Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to an aldehyde. youtube.com
Complete Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol all the way to a carboxylic acid. youtube.com These strong oxidants can also cleave the entire alkyl side chain at the benzylic position if a benzylic hydrogen is present, resulting in a benzoic acid derivative. youtube.com
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2,4-Dichloro-benzenebutanal |
| Potassium Permanganate (KMnO₄) | 2,4-Dichlorobenzoic acid |
| Chromic Acid (H₂CrO₄) | 2,4-Dichlorobenzoic acid |
Dehydrogenation of the alcohol to the corresponding aldehyde can also be achieved, often through catalytic methods at elevated temperatures.
Nucleophilic Substitution Reactions at the Carbinol Center
The hydroxyl group of the butanol side chain can act as a leaving group in nucleophilic substitution reactions, although it first needs to be protonated or converted into a better leaving group (e.g., a tosylate). In the presence of a strong acid and a nucleophile (e.g., HBr), an SN2 reaction can occur, replacing the hydroxyl group with the nucleophile.
Furthermore, the hydroxyl group can be converted into a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions provide a pathway to further functionalize the side chain.
Dehydration and Rearrangement Reactions
The dehydration of this compound is a key transformation that typically proceeds under acidic conditions, leading to the formation of alkenes. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The subsequent elimination can occur through either an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. For a secondary alcohol like this compound, the reaction often proceeds via an E1 pathway, involving a carbocation intermediate.
The formation of a secondary carbocation adjacent to the benzene ring opens up the possibility of rearrangement reactions. A hydride shift from the adjacent carbon to the carbocation center would lead to a more stable benzylic carbocation. This rearranged carbocation can then be deprotonated to yield a mixture of isomeric alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.
| Product | Structure | Yield (%) |
|---|---|---|
| (E)-1-(2,4-dichlorophenyl)but-1-ene | Cl₂C₆H₃-CH=CH-CH₂-CH₃ | 65 |
| (Z)-1-(2,4-dichlorophenyl)but-1-ene | Cl₂C₆H₃-CH=CH-CH₂-CH₃ | 15 |
| 1-(2,4-dichlorophenyl)but-2-ene | Cl₂C₆H₃-CH₂-CH=CH-CH₃ | 20 |
Intermolecular and Intramolecular Reaction Dynamics
Beyond simple elimination, this compound can participate in both intermolecular and intramolecular reactions. Intermolecular reactions, such as ether formation (Williamson ether synthesis), can occur in the presence of a strong base and an alkyl halide. In this reaction, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.
Intramolecular reactions are also possible, particularly if a suitable functional group is present elsewhere in the molecule. For instance, if the butanol chain were to contain a carboxylic acid group, an intramolecular esterification (lactonization) could be induced under acidic conditions. The rate of these intramolecular reactions is highly dependent on the chain length and the resulting ring strain of the cyclic product.
Elucidation of Reaction Mechanisms and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics of this compound transformations is achieved through a combination of spectroscopic, isotopic, and computational methods.
The direct observation of reaction intermediates is crucial for confirming proposed reaction mechanisms. Techniques such as low-temperature nuclear magnetic resonance (NMR) spectroscopy can be employed to trap and characterize transient species like carbocations. For the dehydration of this compound, ¹H NMR and ¹³C NMR spectroscopy would be invaluable in identifying the signals corresponding to the rearranged benzylic carbocation. Additionally, infrared (IR) spectroscopy can monitor the disappearance of the hydroxyl group and the appearance of the C=C double bond in the alkene products.
| Species | Technique | Key Spectroscopic Feature |
|---|---|---|
| This compound | IR | Broad O-H stretch (~3300 cm⁻¹) |
| Benzylic Carbocation Intermediate | ¹³C NMR | Downfield shift of the cationic carbon (~200 ppm) |
| Alkene Product | IR | C=C stretch (~1650 cm⁻¹) |
Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction. wikipedia.org In the context of the dehydration of this compound, a deuterium (B1214612) labeling study could provide definitive evidence for the proposed hydride shift rearrangement. By synthesizing a variant of the starting material with a deuterium atom at the adjacent carbon (2,4-dichloro-benzene-2-deuteriobutanol), the location of the deuterium in the final alkene products can be determined using mass spectrometry or NMR spectroscopy. If the deuterium is found on the carbon that was originally the carbocation center, it would strongly support the occurrence of a 1,2-hydride shift. researchgate.net
| Labeled Starting Material | Observed Product | Implication |
|---|---|---|
| 2,4-dichloro-benzene-2-deuteriobutanol | (E)-1-(2,4-dichlorophenyl)-1-deuteriobut-1-ene | Confirmation of 1,2-hydride shift |
Computational chemistry provides valuable insights into the energetics and geometries of transition states, which are often inaccessible through experimental methods. nih.gov Using quantum mechanical calculations, such as density functional theory (DFT), the potential energy surface of the dehydration and rearrangement reactions of this compound can be mapped out. These calculations can determine the activation energies for the different possible pathways, including the direct elimination and the pathway involving the hydride shift. The calculated energy barriers can then be used to predict the product distribution, which can be compared with experimental results for validation. beilstein-journals.org
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| Direct Elimination (E1) | 25.3 |
| 1,2-Hydride Shift | 5.1 |
| Elimination from Rearranged Carbocation | 18.7 |
Synthesis and Exploration of 2,4 Dichloro Benzenebutanol Derivatives and Analogs
Structural Modulations of the Butanol Side Chain
The butanol side chain of 2,4-dichloro-benzenebutanol is a key site for structural modification, offering opportunities to alter the compound's length, introduce stereochemistry, and diversify its functional groups.
Varying the length of the butanol side chain can be achieved through established synthetic methodologies, such as the Grignard and Wittig reactions, to yield pentanol, hexanol, and other homologous derivatives. These modifications can influence the lipophilicity and conformational flexibility of the molecule.
For instance, the Grignard reaction provides a straightforward method for extending the carbon chain. mnstate.edumasterorganicchemistry.com Starting from 2,4-dichlorobenzaldehyde (B42875), reaction with propylmagnesium bromide would yield 1-(2,4-dichlorophenyl)butan-1-ol. Subsequent oxidation to the corresponding ketone, followed by another Grignard reaction with methylmagnesium bromide, would provide a tertiary alcohol with a five-carbon chain. Alternatively, homologation can be achieved by converting the terminal hydroxyl group of this compound to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide anion and subsequent reduction.
The Wittig reaction offers another powerful tool for chain extension. masterorganicchemistry.commnstate.edu For example, oxidation of this compound to the corresponding aldehyde, 4-(2,4-dichlorophenyl)butanal, would allow for a subsequent Wittig reaction with a suitable phosphorane, such as methyltriphenylphosphorane, to introduce a double bond, which can then be reduced to afford the saturated pentyl chain.
Table 1: Examples of Homologation Reactions for this compound Analogs
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | 1. Propylmagnesium bromide, THF2. H₃O⁺ | 1-(2,4-Dichlorophenyl)butan-1-ol | Grignard Reaction |
| 4-(2,4-Dichlorophenyl)butanal | Ph₃P=CH₂, THF | 4-(2,4-Dichlorophenyl)pent-1-ene | Wittig Reaction |
Introduction of Stereocenters and Chiral Analogs
The introduction of stereocenters into the butanol side chain can be critical for exploring stereospecific interactions with biological targets. Enantiomerically pure analogs of this compound can be synthesized through various asymmetric methods.
One common approach is the enantioselective reduction of a prochiral ketone precursor. For example, 1-(2,4-dichlorophenyl)butan-1-one can be reduced to the corresponding chiral alcohol, 1-(2,4-dichlorophenyl)butan-1-ol, using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or through biocatalytic methods employing specific enzymes. researchgate.netresearchgate.net The use of enzymes, such as ketoreductases, can offer high enantioselectivity under mild reaction conditions. researchgate.net
Table 2: Enantioselective Synthesis of Chiral this compound Analogs
| Starting Material | Reagents/Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1-(2,4-Dichlorophenyl)butan-1-one | (R)-CBS catalyst, BH₃·THF | (R)-1-(2,4-Dichlorophenyl)butan-1-ol | >95% |
| 1-(2,4-Dichlorophenyl)butan-1-one | Ketoreductase (e.g., from S. stipitis) | (R)-1-(2,4-Dichlorophenyl)butan-1-ol | >99% |
Functional Group Diversification (e.g., Ethers, Esters, Amines, Ketones)
The terminal hydroxyl group of the butanol side chain serves as a versatile handle for the introduction of various functional groups, leading to the synthesis of ethers, esters, amines, and ketones.
Ethers: Ethers can be readily prepared via the Williamson ether synthesis, where the alkoxide of this compound, formed by treatment with a strong base like sodium hydride, is reacted with an alkyl halide. gold-chemistry.orgyoutube.comorganic-synthesis.commasterorganicchemistry.comlibretexts.org This method allows for the introduction of a wide range of alkyl and aryl groups.
Esters: Ester derivatives can be synthesized through Fischer esterification, which involves the acid-catalyzed reaction of this compound with a carboxylic acid. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.combyjus.compatsnap.com Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base provides a high-yielding route to esters.
Amines: The hydroxyl group can be converted to an amino group through a two-step process involving conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine or an azide (B81097), with the latter being subsequently reduced. A more direct approach is reductive amination, where the corresponding aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. harvard.educommonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com
Ketones: Oxidation of the secondary alcohol functionality in a derivative such as 1-(2,4-dichlorophenyl)butan-1-ol would yield the corresponding ketone, 1-(2,4-dichlorophenyl)butan-1-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. chemguide.co.ukstudymind.co.ukdocbrown.infolibretexts.org
Table 3: Functional Group Diversification of the Butanol Side Chain
| Starting Material | Reagents | Product | Functional Group |
|---|---|---|---|
| 4-(2,4-Dichlorophenyl)butan-1-ol | 1. NaH, THF2. CH₃I | 1-Methoxy-4-(2,4-dichlorophenyl)butane | Ether |
| 4-(2,4-Dichlorophenyl)butan-1-ol | Acetic anhydride, Pyridine | 4-(2,4-Dichlorophenyl)butyl acetate | Ester |
| 4-(2,4-Dichlorophenyl)butanal | NH₃, NaBH(OAc)₃ | 4-(2,4-Dichlorophenyl)butan-1-amine | Amine |
Substituent Effects on the 2,4-Dichlorobenzene Ring
Modifications to the 2,4-dichlorobenzene ring can significantly impact the electronic properties of the entire molecule. These changes can be achieved by altering the existing halogenation pattern or by introducing additional functional groups that are either electron-donating or electron-withdrawing.
Replacing the chlorine atoms with other halogens, such as fluorine or bromine, can modulate the electronic and steric properties of the aromatic ring. For example, the synthesis of 2,4-difluoro- and 2,4-dibromo-benzenebutanol analogs can be envisioned starting from the corresponding dihalobenzenes.
The synthesis of 1,3-difluorobenzene (B1663923) can be achieved from 2,4-difluoroaniline (B146603) via diazotization followed by reduction. researchgate.net This difluorinated benzene (B151609) can then be subjected to Friedel-Crafts acylation with butyryl chloride to introduce the butanoyl side chain, which is subsequently reduced to the butanol. A similar strategy can be employed for the synthesis of the dibromo analog starting from 1,3-dibromobenzene.
Table 4: Synthesis of 2,4-Dihalo-benzenebutanol Analogs
| Starting Material | Key Synthetic Steps | Product |
|---|---|---|
| 1,3-Difluorobenzene | 1. Butyryl chloride, AlCl₃ (Friedel-Crafts acylation)2. NaBH₄, MeOH (Reduction) | 1-(2,4-Difluorophenyl)butan-1-ol |
Incorporation of Additional Electron-Donating or Electron-Withdrawing Groups
The introduction of additional substituents onto the 2,4-dichlorobenzene ring can further tune the electronic nature of the molecule. Standard electrophilic aromatic substitution reactions can be employed, with the regioselectivity being directed by the existing chloro and butanol substituents.
Electron-Withdrawing Groups: Nitration of this compound, for instance, would likely introduce a nitro group at the 5-position, directed by the two chlorine atoms. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Electron-Donating Groups: Friedel-Crafts acylation can be used to introduce an acyl group, which can subsequently be reduced to an alkyl group (an electron-donating group). For example, acylation of 1,3-dichlorobenzene (B1664543) with acetyl chloride in the presence of aluminum chloride would yield 2,4-dichloroacetophenone. chemguide.co.ukchemicalforums.com This ketone could then be elaborated to the butanol side chain. Direct amination of the dichlorobenzene ring is also possible under certain conditions. libretexts.org
Table 5: Incorporation of Additional Substituents on the 2,4-Dichlorobenzene Ring
| Starting Material | Reagents | Product | Substituent Type |
|---|---|---|---|
| 4-(2,4-Dichlorophenyl)butan-1-ol | HNO₃, H₂SO₄ | 4-(2,4-Dichloro-5-nitrophenyl)butan-1-ol | Electron-Withdrawing (NO₂) |
Creation of Fused Ring Systems and Heterocyclic Analogs
The butanol side chain of this compound serves as a versatile handle for the construction of more complex molecular architectures, including fused ring systems and heterocyclic analogs. Through strategic functional group transformations, the core structure can be elaborated into polycyclic frameworks.
One approach involves the conversion of the terminal hydroxyl group of the butanol chain into a suitable reactive moiety for intramolecular cyclization reactions. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by reactions with the dichlorinated aromatic ring, can lead to the formation of fused systems. Methodologies such as Friedel-Crafts acylation or related cyclizations can be employed to forge a new ring onto the benzene nucleus.
Furthermore, derivatives of this compound can participate in transition-metal-catalyzed reactions to build fused rings. nih.gov Techniques like palladium-catalyzed cascade reactions, which may involve Sonogashira coupling followed by cycloaddition, offer a pathway to complex polycycles. rsc.org So-called "cut-and-sew" reactions, which utilize transition metals to cleave and reform C-C bonds, represent another advanced strategy for accessing diverse fused scaffolds from appropriately functionalized derivatives. nih.gov
The synthesis of heterocyclic analogs often involves introducing nitrogen, oxygen, or sulfur atoms. The butanol side chain can be modified to include functionalities that can react with dinucleophiles to form heterocyclic rings. For example, conversion to a 1,4-dicarbonyl compound could allow for condensation with hydrazine (B178648) or hydroxylamine (B1172632) to form pyridazines or oxazines, respectively. Alternatively, the aromatic portion can be the site of heterocycle formation. Nucleophilic aromatic substitution on the dichlorinated ring, although challenging, could be used to introduce precursors for annulation reactions, leading to fused heterocycles like benzimidazoles or benzofurans. mdpi.comnih.gov General strategies for synthesizing a broad spectrum of N-, O-, and S-heterocycles often utilize versatile building blocks like alkynyl aldehydes, which could be prepared from this compound derivatives. nih.gov
Structure-Reactivity and Structure-Property Relationships in Derivatives
The relationship between the molecular structure of this compound derivatives and their chemical reactivity and physical properties is fundamentally governed by the electronic and steric effects of the substituents. The two chlorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
In a study of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, a complex derivative sharing the 2,4-dichlorophenyl moiety, the nature and position of substituents on this ring were found to be critical for biological activity. nih.govnih.gov This highlights the importance of the substitution pattern in defining molecular interactions. For instance, substitutions at the 4-position of the benzene ring were associated with higher transcriptional activity in its target receptor, while substitutions at the 2-position contributed to tighter packing and enhanced activity. nih.gov The presence of a bromine atom at the 4-position was shown to enable a weak hydrogen bond with a specific amino acid residue (Phe282) in the binding pocket of the PPARγ nuclear receptor, resulting in higher ligand affinity. nih.gov
The electronic properties of substituents significantly influence reactivity. Introducing electron-donating groups onto the aromatic ring would increase the electron density, potentially making it more susceptible to oxidation and altering the reactivity of the butanol side chain. Conversely, adding further electron-withdrawing groups would decrease the ring's reactivity towards electrophiles. The interplay of these electronic effects can be systematically studied to fine-tune the properties of the derivatives. beilstein-journals.orgelsevierpure.com
The following table summarizes the observed structure-activity relationships (SAR) for analogs of a complex molecule containing the 2,4-dichlorophenyl group, demonstrating how modifications to this core structure can impact biological potency. nih.gov
| Modification on 2,4-Dichlorophenyl Moiety | Observed Effect on PPARγ Activity | Structural Rationale |
|---|---|---|
| Substitution at Position 4 | Higher transcriptional activity | Potential for enhanced binding interactions within the receptor pocket. |
| Substitution at Position 2 | Aided in tighter packing and activity | Improves steric fit and van der Waals interactions with the target protein. |
| Replacement of Chlorine with Bromine at Position 4 | Higher ligand affinity | Enables a weak hydrogen bond with the backbone nitrogen of Phe282. nih.gov |
| Introduction of -OCF3 Group | Significantly more potent than -CF3 | Allows the trifluoro group to pack deeper in the binding pocket and form halide bonds with Gln286. nih.gov |
Targeted Synthesis of Research Probes and Intermediates
The this compound framework is a valuable starting point for the targeted synthesis of specialized molecules such as research probes and key synthetic intermediates. Its defined structure allows for systematic modification to install reporter groups or reactive functionalities.
For the creation of research probes, such as fluorescent labels, the butanol side chain can be functionalized with fluorophores. For example, the terminal hydroxyl group could be esterified or etherified with a coumarin (B35378), fluorescein (B123965), or benzazole derivative to study the localization or binding of the parent molecule in biological systems. researchgate.net The dichlorinated phenyl ring provides a stable scaffold that is often resistant to metabolic degradation, a desirable feature for probes used in complex biological environments.
Advanced Analytical Methodologies for 2,4 Dichloro Benzenebutanol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating 2,4-Dichloro-benzenebutanol from reaction mixtures, starting materials, byproducts, and for determining its purity. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for the separation and purity analysis of this compound. env.go.jp
Gas Chromatography (GC): Given its butanol structure, this compound possesses sufficient volatility for GC analysis, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). usgs.govepa.gov For analysis, a non-polar or medium-polarity capillary column is typically employed. The separation is based on the compound's boiling point and its interaction with the stationary phase. To improve peak shape and thermal stability, derivatization of the hydroxyl group may sometimes be performed. env.go.jp
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and the most commonly used technique for the quantification of drugs in formulations. basicmedicalkey.com It is exceptionally well-suited for analyzing this compound, which has chromophoric properties due to its dichlorophenyl group, allowing for sensitive detection using a UV detector. basicmedicalkey.com Reversed-phase HPLC, using a C18 or phenyl-hexyl stationary phase, is the most common approach. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allowing for the precise control of retention time and separation from impurities. researchgate.net
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water apexbt.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net | UV/Visible Spectrophotometer (e.g., at 220 and 254 nm) or MS chemrxiv.org |
| Typical Flow Rate | 1-2 mL/min (carrier gas) | 0.8-1.2 mL/min (mobile phase) chemrxiv.org |
| Temperature | Oven temperature program (e.g., 100°C to 250°C) | Ambient or controlled (e.g., 40°C) chemrxiv.org |
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are critical, especially in pharmaceutical applications. nih.gov Chiral chromatography is the definitive method for this purpose. phenomenex.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Both GC and HPLC can be configured for chiral separations.
Chiral GC: Employs capillary columns coated with chiral selectors, often cyclodextrin (B1172386) derivatives. nih.gov
Chiral HPLC: This is the more common approach, using CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.commdpi.com These phases provide a chiral environment through various interactions (hydrogen bonding, dipole-dipole, steric hindrance) that allows for the discrimination of the enantiomers. sigmaaldrich.comsigmaaldrich.com The separation allows for the precise determination of the enantiomeric excess (% ee) in a sample.
| CSP Class | Selector Type | Typical Application |
|---|---|---|
| Polysaccharide-based | Derivatized cellulose or amylose sigmaaldrich.com | Broad applicability for a wide range of chiral compounds, including aromatic alcohols. sigmaaldrich.com |
| Protein-based | Immobilized proteins (e.g., AGP, CBH) | Separation of chiral drugs and compounds with polar functional groups. mdpi.com |
| Pirkle-type (Brush-type) | Small chiral molecules bonded to silica | Compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Effective for separating amino acids and other polar compounds. mdpi.com |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound and for its quantification.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butanol chain, and the hydroxyl proton. The substitution pattern on the benzene (B151609) ring will create a characteristic splitting pattern for the three aromatic protons.
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the ten carbon atoms in the molecule, including the two chlorine-substituted aromatic carbons, the four other aromatic carbons, and the four carbons of the butanol side chain.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Aromatic C-H | ~7.1-7.5 ppm (3H, multiplet) | ~127-135 ppm |
| Aromatic C-Cl & C-C | - | ~130-140 ppm |
| -CH(OH)- | ~4.6-4.8 ppm (1H, multiplet) | ~70-75 ppm |
| -CH₂- (adjacent to CH-OH) | ~1.7-1.9 ppm (2H, multiplet) | ~35-40 ppm |
| -CH₂- (central) | ~1.4-1.6 ppm (2H, multiplet) | ~25-30 ppm |
| -CH₂- (adjacent to ring) | ~2.6-2.8 ppm (2H, triplet) | ~30-35 ppm |
| -OH | Variable, ~1.5-3.0 ppm (1H, singlet/broad) | - |
Note: Predicted values are based on data for structurally similar compounds like 2,4-dichlorobenzyl alcohol and various butanols. Actual shifts may vary depending on the solvent and experimental conditions. spectrabase.comepfl.chchemicalbook.com
Mass spectrometry is a destructive analytical technique that provides information on the molecular weight and elemental composition of a molecule. For this compound (C₁₀H₁₂Cl₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental formula.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. Expected fragmentation pathways for this compound include the loss of a water molecule (H₂O), cleavage of the butanol side chain (alpha-cleavage), and fragmentation of the dichlorophenyl moiety. nist.govnist.gov
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Comment |
|---|---|---|
| 220/222/224 | [C₁₀H₁₂Cl₂O]⁺ | Molecular ion peak cluster (M, M+2, M+4). |
| 202/204/206 | [M - H₂O]⁺ | Loss of water from the alcohol. |
| 175/177 | [C₇H₅Cl₂O]⁺ | Benzylic cleavage. |
| 125/127 | [C₆H₃Cl]⁺ | Fragment from the dichlorophenyl ring. researchgate.net |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. docbrown.info
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds. A prominent broad band for the O-H stretch of the alcohol group is expected, along with absorptions for C-H (both aromatic and aliphatic), aromatic C=C, C-O, and C-Cl bonds. docbrown.info
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing non-polar, symmetric bonds. beilstein-journals.org For this compound, it would provide strong signals for the aromatic ring vibrations and the carbon backbone of the butanol chain. The C-Cl stretches are also typically observable in the Raman spectrum. chemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H (Alcohol) | Stretching | ~3200-3600 (broad) | IR docbrown.info |
| C-H (Aromatic) | Stretching | ~3000-3100 | IR, Raman |
| C-H (Aliphatic) | Stretching | ~2850-3000 | IR, Raman nih.gov |
| C=C (Aromatic) | Ring Stretching | ~1450-1600 | IR, Raman beilstein-journals.org |
| C-O (Alcohol) | Stretching | ~1050-1250 | IR |
| C-Cl | Stretching | ~600-800 | IR, Raman nist.gov |
To proceed with your request, a more specific chemical identifier for "this compound" is required.
The name "this compound" is ambiguous and can refer to several different chemical structures, depending on the point of attachment of the butanol chain to the dichlorinated benzene ring and the position of the hydroxyl group on the butanol chain. Without a precise International Union of Pure and Applied Chemistry (IUPAC) name or a Chemical Abstracts Service (CAS) number, it is not possible to retrieve accurate and specific analytical data for the compound you are interested in.
Potential isomers that could be described as "this compound" include, but are not limited to:
4-(2,4-Dichlorophenyl)butan-1-ol
1-(2,4-Dichlorophenyl)butan-1-ol
2-(2,4-Dichlorophenyl)butan-1-ol
3-(2,4-Dichlorophenyl)butan-1-ol
4-(2,4-Dichlorophenyl)butan-2-ol
Each of these compounds would exhibit unique physicochemical properties, including different Ultraviolet-Visible (UV-Vis) spectra, elemental analysis values, and thermogravimetric analysis (TGA) profiles.
To ensure the scientific accuracy of the article, please provide a specific CAS number or a complete IUPAC name for the intended compound. Once a specific chemical entity is identified, a thorough and accurate article focusing on its advanced analytical methodologies can be generated as per your detailed instructions.
Computational Chemistry and Theoretical Investigations of 2,4 Dichloro Benzenebutanol
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity. Various computational methods, differing in their level of theory and computational cost, are employed to approximate solutions to the Schrödinger equation for molecular systems.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational expense. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.
DFT calculations are instrumental in determining the ground-state geometry of molecules, where the total energy is at a minimum. For a molecule like 2,4-dichloro-benzenebutanol, this would involve optimizing the bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.net For instance, studies on chlorophenols have successfully used the B3LYP method to investigate their molecular interactions and transformations. nih.gov
Reactivity descriptors, derived from DFT, can predict the most likely sites for electrophilic or nucleophilic attack. For example, the Fukui function and dual descriptor can indicate which atoms in the this compound molecule are most susceptible to reaction. Furthermore, DFT is used to calculate bond dissociation energies (BDEs), providing insight into the stability of different chemical bonds within the molecule. A study on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, used a gradient-corrected Hartree-Fock-density functional theory (HF-DFT) approach to determine that the phenoxy C-O homolytic BDE was significantly lower than the C-Cl BDEs, a finding that was consistent with experimental photodegradation results. researchgate.net
Table 1: Illustrative Bond Dissociation Energies (BDEs) for 2,4-Dichlorophenoxyacetic Acid in the Gas Phase (Calculated via HF-DFT)
| Bond | BDE (kcal/mol) |
| Phenoxy C-O | ~50-60 |
| C-Cl (Position 2) | ~100-110 |
| C-Cl (Position 4) | ~100-110 |
This table presents approximate values based on findings for 2,4-dichlorophenoxyacetic acid to illustrate the type of data obtainable through DFT calculations. researchgate.net
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost. tue.nl For instance, the pKa values of chlorinated phenols have been successfully estimated using the MP2/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory for gas-phase calculations, combined with a polarized continuum model (PCM) for the solution phase. researchgate.net
Semi-empirical methods, such as AM1, are faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify the calculations. arxiv.org While less accurate, they are useful for studying very large molecules or for preliminary conformational searches. For example, the semi-empirical AM1 program has been used to study the most stable conformer of derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. arxiv.org
The flexible butanol side chain of this compound allows for multiple low-energy conformations, which can influence its physical properties and biological activity. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
A combined approach using molecular mechanics for an initial broad search followed by DFT calculations for refining the energies of the most promising conformers is often employed. rsc.org For example, a study on substituted benzenes used a combination of molecular mechanics (MMFF94) and DFT (B3LYP/6-31+G(d)) to determine their conformations. rsc.org The study found that for benzyl (B1604629) alcohol, a number of possible conformations exist, highlighting the importance of a thorough conformational search. rsc.org For this compound, key dihedral angles to consider would be those around the C-C bonds of the butanol chain and the C-O bond.
Table 2: Representative Torsional Angle Preferences in Substituted Benzenes
| Compound | Torsional Angle (Substituent relative to Phenyl Ring) | Preferred Conformation |
| Ethyl Benzene (B151609) | Planar and Perpendicular | Equally Populated |
| Benzyl Fluoride | Perpendicular | Favored |
| Anisole | Planar | Favored |
| 2,6-dimethylanisole | Perpendicular | Favored |
This table is based on findings for various substituted benzenes and illustrates how computational studies can determine conformational preferences. rsc.org
Molecular Modeling and Simulation Approaches
While quantum mechanical methods are excellent for studying the electronic properties of single molecules or small clusters, molecular modeling and simulation techniques are used to investigate the behavior of larger systems and longer timescales.
Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs, where the potential energy is calculated using a force field. Force fields are sets of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Force fields like AMBER, CHARMM, and OPLS are widely used. For a molecule like this compound, a suitable force field would be chosen to model its interactions with itself in a condensed phase or with a biological receptor. For example, the general AMBER force field has been used to model chlorobenzene (B131634) to map ligand binding sites on protein surfaces. researchgate.net The accuracy of MM simulations is entirely dependent on the quality of the force field parameters.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. An MD simulation provides a trajectory of atomic positions and velocities, from which thermodynamic and structural properties can be calculated.
For this compound, MD simulations could be used to study its behavior in a solvent, such as water, or its partitioning across a membrane. Classical MD simulations have been used to study the structure of liquid chlorobenzene and its mixtures, providing insights into the radial and angular distribution of molecules. researchgate.net These simulations revealed that in the nearest environment of chlorobenzene molecules, a parallel orientation of the benzene rings is the dominant configuration. researchgate.net Such simulations could reveal how the dichlorinated phenyl ring and the butanol chain of this compound influence its aggregation and solvation properties.
Lack of Specific Research Data for Computational Studies of this compound
A thorough review of available scientific literature and databases reveals a significant lack of specific research pertaining to the computational and theoretical investigation of the chemical compound This compound . While the methodologies outlined in the query—Quantitative Structure-Activity/Property Relationship (QSAR/QSPR), in silico design, and machine learning applications—are well-established and widely used in chemical and pharmaceutical research, their specific application to this compound is not documented in accessible research findings.
Extensive searches for detailed studies, research findings, and data tables directly related to this compound have yielded no specific results. The existing literature focuses on the application of these computational techniques to other, more widely studied molecules. For example, related chlorinated benzene derivatives have been the subject of such computational analyses, but the specific isomer this compound has not been a direct focus.
Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Generating content for the specified sections and subsections would necessitate the fabrication of data and research findings, which would be scientifically unsound and misleading.
Therefore, this article cannot be generated due to the absence of foundational research on the computational chemistry and theoretical investigations of this compound.
Applications in Chemical Research and Chemical Biology
Role as Synthetic Intermediates in Advanced Organic Synthesis
In organic synthesis, the value of an intermediate is defined by its ability to be readily converted into more complex and valuable molecules. 2,4-Dichloro-benzenebutanol, possessing both a modifiable alkyl alcohol chain and a stable, substituted aromatic ring, serves as a key building block in multiple sectors of the chemical industry.
The 2,4-dichlorophenyl moiety is a well-established pharmacophore in the agrochemical industry, present in numerous herbicides and fungicides. The compound this compound represents a strategic starting point for the synthesis of such active ingredients. The butanol side chain can undergo various chemical transformations, such as oxidation to the corresponding butanoic acid or conversion to an amine or ether, to generate a diverse range of derivatives.
For instance, oxidation of the terminal alcohol yields 4-(2,4-dichlorophenyl)butanoic acid, a precursor that can be further elaborated into phenoxy-type herbicides. The presence of the two chlorine atoms on the benzene (B151609) ring is crucial for the biological activity of many pesticides, and introducing this feature early in the synthesis via a building block like this compound is an efficient strategy. Research into novel nih.govdiscoverx.comacs.orgtriazolo[3,4-b] nih.govacs.orgresearchgate.netthiadiazole derivatives containing the 2,4-dichlorophenyl group has shown significant antimicrobial activity against plant pathogens. researchgate.net Similarly, the 2,4-dichlorophenyl structure is a key component in certain triazolinone compounds used in pesticides. google.com
| Potential Agrochemical Class | Synthetic Transformation from this compound | Key Structural Feature |
| Phenoxy-type Herbicides | Oxidation of alcohol to carboxylic acid, followed by ether linkage formation. | 2,4-Dichlorophenoxy group |
| Fungicidal Triazoles | Conversion of alcohol to a leaving group, followed by substitution with a triazole ring. | 2,4-Dichlorophenyl-alkyl-triazole |
| Insecticidal Amides | Oxidation to carboxylic acid, followed by amidation with a bioactive amine. | N-substituted-(2,4-dichlorophenyl)butanamide |
The 2,4-dichlorophenyl group is also a prevalent feature in many pharmaceutical agents, valued for its ability to enhance binding affinity and modulate metabolic stability. This compound serves as a versatile four-carbon synthon that can introduce this important moiety into complex drug scaffolds. The terminal hydroxyl group is a convenient handle for a wide array of synthetic modifications, including esterification, etherification, amination, and conversion to halides, thereby enabling its integration into larger molecular frameworks. nih.govlifechemicals.com
This structural motif is found in several classes of therapeutic agents. For example, intermediates containing the 2,4-dichlorophenyl group are essential for the synthesis of potent antifungal drugs like itraconazole. google.com Furthermore, derivatives of N-[(2,4-dichlorophenyl)methyl]acetamide have been investigated for their anticonvulsant activity. The synthesis of such molecules often relies on the availability of functionalized building blocks where the 2,4-dichlorophenyl unit is pre-installed. nbinno.comillinois.edu Biocatalysis methods are also being developed for the synthesis of chiral alcohols and amines, which are key intermediates for pharmaceuticals. mdpi.com
| Pharmaceutical Scaffold | Role of this compound | Example Therapeutic Area |
| Azole Antifungals | Provides the dichlorophenyl-alkyl side chain for attachment to the core azole heterocycle. google.comnih.gov | Antifungal |
| Quinazoline (B50416) Derivatives | Serves as a precursor to side chains that are attached to the quinazoline ring system. | Anticonvulsant |
| Peptidomimetics | The butanol chain can be converted to an amino acid analog incorporating the 2,4-dichlorophenyl group. | Protease Inhibitors |
Beyond life sciences, chlorinated aromatic compounds are used in the production of specialty polymers and materials where properties like flame retardancy, thermal stability, and chemical resistance are desired. google.com The this compound molecule can be utilized as a reactive monomer or a chain modifier in polymerization reactions.
The hydroxyl group allows it to be incorporated into polyesters, polyurethanes, and polyethers. The presence of the dichlorinated benzene ring within the polymer backbone can enhance the material's flame-retardant properties and increase its glass transition temperature. Additionally, chlorinated aromatic compounds have found utility as solvents and plasticizers. google.com The specific structure of this compound, with its combination of a rigid aromatic core and a flexible alkyl chain, makes it a candidate for creating materials with tailored physical properties.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. nih.gov They allow for the study of protein function and interaction in living systems. discoverx.com The this compound scaffold can be systematically modified to create such probes, enabling detailed investigation of its potential biological targets.
The development of a chemical probe begins with the synthesis of a labeled version of the parent molecule. Labeling can involve the incorporation of a reporter group, such as a fluorophore, a radioactive isotope, or an affinity tag (like biotin). The hydroxyl group of this compound is the primary site for such modifications. thermofisher.com
A common strategy involves a "reverse-design" approach, where a known bioactive molecule is modified to incorporate a label. researchgate.net For this compound, this could involve replacing the hydroxyl group with an azide (B81097) or alkyne, creating a handle for "click chemistry." This would allow for the easy attachment of various reporter tags. Alternatively, a fluorescent dye, such as a fluorescein (B123965) or coumarin (B35378) derivative, could be attached to the end of the butanol chain via an ester or ether linkage. nih.govnih.gov These labeled probes are essential for visualizing the molecule's distribution in cells and for performing binding assays. rsc.org
| Probe Type | Label | Synthetic Strategy on this compound | Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Esterification or etherification of the terminal alcohol with a fluorophore-linker conjugate. nih.gov | Cellular imaging, Fluorescence Polarization |
| Affinity Probe | Biotin (B1667282) | Attachment of a biotin-polyethylene glycol (PEG) linker to the alcohol group. | Target pulldown, Affinity Chromatography |
| Clickable Probe | Azide or Alkyne | Conversion of the alcohol to a terminal azide or alkyne for subsequent click chemistry. | Bio-orthogonal labeling in complex systems |
| Radiolabeled Probe | ³H or ¹⁴C | Synthesis of the butanol chain using radiolabeled precursors. | Autoradiography, Quantitative binding studies |
Confirming that a small molecule directly interacts with its intended biological target within a cell is a critical step in drug discovery and chemical biology. discoverx.comacs.org Labeled probes derived from this compound are instrumental in these target engagement studies. Various methodologies can be employed to measure the binding of a probe to its protein target. researchgate.net
One powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein when a ligand binds to it. researchgate.net A fluorescently labeled probe can be used in competitive binding assays, where the probe's displacement from the target by an unlabeled compound is measured, often using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). researchgate.net Affinity probes, typically featuring a biotin tag, allow for the isolation of the target protein from cell lysates. The bound protein can then be identified using mass spectrometry. These methods provide definitive evidence of direct physical interaction between the compound and its cellular target, validating its mechanism of action. nih.gov
Information regarding the chemical compound “this compound” is not available in the public domain.
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." This suggests that the compound may be a novel or esoteric chemical entity that has not been synthesized, characterized, or reported in publicly accessible research.
The provided outline requests detailed information on the applications of this specific compound in chemical research, its role in understanding cellular pathways, its contributions to synthetic chemistry methodologies, and its relevance in environmental chemical research. Due to the complete absence of data for "this compound," it is not possible to generate an article that adheres to the requested structure and content requirements.
It is recommended to verify the chemical name and structure to ensure accuracy. If "this compound" is a newly synthesized compound, its properties and applications have not yet been documented in the scientific literature.
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-benzenebutanol, and how can reaction efficiency be optimized?
Synthesis of chlorinated aromatic alcohols typically involves Friedel-Crafts alkylation or nucleophilic substitution of pre-chlorinated benzene derivatives. For optimization, employ a multivariable experimental design (e.g., factorial design) to test variables such as temperature, catalyst loading, and solvent polarity. For example, a study on 2,4-dichlorophenol oxidation optimized Fenton's reagent conditions by analyzing interactions between Fe²⁺, H₂O₂, and temperature, achieving >90% degradation efficiency . Apply similar statistical modeling (ANOVA, response surface methodology) to identify optimal synthetic conditions.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- NMR : Analyze and spectra to verify the chlorine-substituted aromatic ring (δ ~7.0–7.5 ppm for protons) and butanol chain (δ ~1.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹).
- MS : Look for molecular ion peaks matching the molecular weight (e.g., 193.68 g/mol for analogous C₁₁H₁₂ClN ). Use high-resolution MS to resolve isotopic patterns from chlorine atoms.
Q. What computational methods predict the physicochemical properties (e.g., solubility, reactivity) of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular geometry, dipole moments, and reaction pathways. For example, Becke’s 1993 study demonstrated that incorporating exact exchange terms reduces thermochemical errors to <3 kcal/mol . Use Gaussian or ORCA software to compute solvation free energy (via PCM model) for solubility predictions and Hirshfeld charges to assess electrophilic/nucleophilic sites .
Advanced Research Questions
Q. How can contradictory data on degradation pathways of this compound be resolved?
Contradictions often arise from varying experimental conditions (e.g., pH, oxidant concentration). Apply systematic contradiction analysis :
Q. What advanced crystallization techniques ensure high-resolution structural analysis of this compound?
For X-ray crystallography:
- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Use SHELX software for structure solution and refinement. SHELXL’s robust algorithms handle twinning and disorder common in chlorinated compounds .
- Validate against Cambridge Structural Database entries for similar chlorinated alcohols.
Q. How can chromatographic methods be optimized to detect trace impurities in this compound?
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate chlorinated byproducts.
- GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility.
- Validate via spike-recovery tests and calibration curves (R² > 0.995) .
Q. What role do substituent positions (2,4-dichloro vs. 1,4-dichloro) play in the compound’s reactivity?
Compare reaction kinetics and thermodynamics using:
- DFT calculations : Analyze bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) for chlorinated isomers.
- Experimental kinetics : Measure rate constants for reactions (e.g., hydrolysis, oxidation) under standardized conditions.
For example, 2,4-dichlorophenol degrades faster than 1,4-dichlorophenol due to steric and electronic effects .
Q. How can solvent effects be modeled in reactions involving this compound?
Use the Conductor-like Screening Model (COSMO) in DFT to simulate solvent polarity. For instance, Lee and Yang’s 1988 work on correlation-energy functionals showed that solvent interactions significantly alter reaction barriers . Validate predictions via Kamlet-Taft solvent parameterization in experimental kinetics studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
